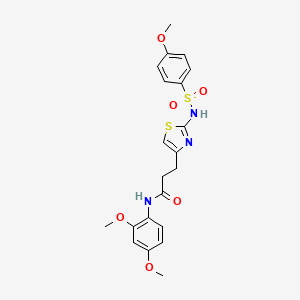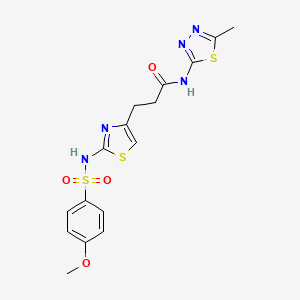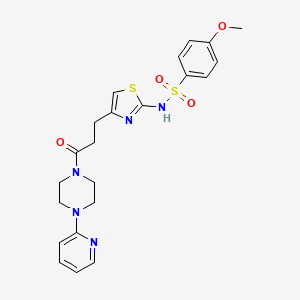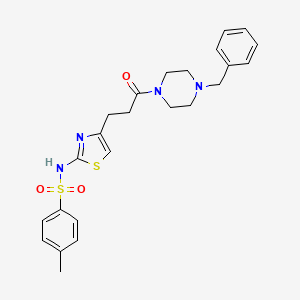
4-methyl-N-(4-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thiazol-2-yl)benzenesulfonamide
Overview
Description
4-methyl-N-(4-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thiazol-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C23H26N4O3S2 and its molecular weight is 470.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with various biological targets to exert their effects . The compound’s interaction with its targets could lead to changes in cellular processes, potentially influencing the activity of enzymes, ion channels, or receptors.
Biochemical Pathways
Given the diverse biological activities associated with thiazole derivatives , it can be inferred that multiple pathways might be affected. These could include pathways related to inflammation, pain perception, microbial growth, and cancer progression, among others.
Pharmacokinetics
Thiazole derivatives are generally known for their good bioavailability . The compound’s pharmacokinetic properties would influence its absorption into the body, distribution to the site of action, metabolism into active or inactive forms, and eventual excretion from the body.
Result of Action
Given the diverse biological activities associated with thiazole derivatives , the compound could potentially exert a range of effects at the molecular and cellular levels. These might include modulation of enzyme activity, alteration of ion channel function, inhibition of microbial growth, reduction of inflammation, and induction of cell death in cancer cells.
Properties
IUPAC Name |
4-methyl-N-[4-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1,3-thiazol-2-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S2/c1-18-7-10-21(11-8-18)32(29,30)25-23-24-19(17-31-23)9-12-22(28)27-15-13-26(14-16-27)20-5-3-2-4-6-20/h2-8,10-11,17H,9,12-16H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXUFPZVBSQPAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CCC(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(3-Bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B3206388.png)
![N-(2-bromophenyl)-2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide](/img/structure/B3206396.png)
![3-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]-N-[4-(propan-2-yl)phenyl]propanamide](/img/structure/B3206402.png)
![2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B3206406.png)


![N-(2H-1,3-benzodioxol-5-yl)-3-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]propanamide](/img/structure/B3206422.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]propanamide](/img/structure/B3206429.png)
![N-(1,3-benzothiazol-2-yl)-3-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]propanamide](/img/structure/B3206433.png)




![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide](/img/structure/B3206473.png)
